
Ethyl 3-(quinazolin-4-ylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(quinazolin-4-ylamino)benzoate: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(quinazolin-4-ylamino)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include refluxing in the presence of a catalyst such as acetic anhydride or using microwave-assisted synthesis for improved yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Ethyl 3-(quinazolin-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Ethyl 3-(quinazolin-4-ylamino)benzoate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which are involved in cell signaling pathways .
Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for the development of targeted cancer therapies .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 3-(quinazolin-4-ylamino)benzoate involves its interaction with molecular targets such as enzymes. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its biological activity.
相似化合物的比较
Quinazolin-4-one derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Ethyl 3-(quinazolin-4-ylamino)benzoate analogs: Structural analogs with different substituents on the quinazoline ring or benzoate ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and quinazoline moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications.
属性
分子式 |
C17H15N3O2 |
|---|---|
分子量 |
293.32 g/mol |
IUPAC 名称 |
ethyl 3-(quinazolin-4-ylamino)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-6-5-7-13(10-12)20-16-14-8-3-4-9-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20) |
InChI 键 |
QTUXXVZVIPFIOB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





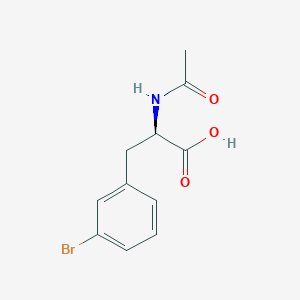
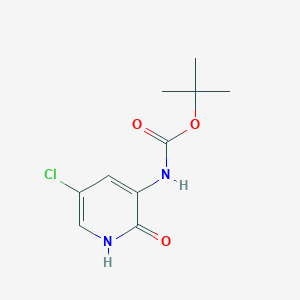
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
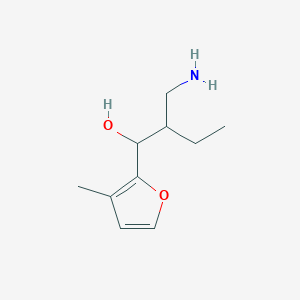
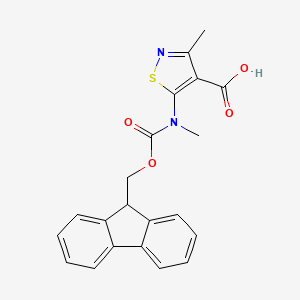
![{2-Bromothieno[3,2-b]furan-5-yl}methanol](/img/structure/B13514769.png)
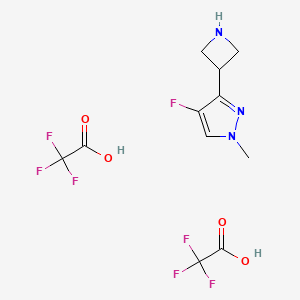
![Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B13514789.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-5-carboxylic acid](/img/structure/B13514806.png)

